![molecular formula C9H9N3O3S B379789 Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 307324-80-7](/img/structure/B379789.png)

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

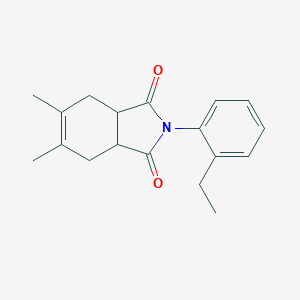

“Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da .

Synthesis Analysis

The synthesis of similar compounds has been achieved via the oxidative addition of the sodium salt of ethyl 2-halo-substituted-4-mercaptobenzoate to 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo pyrimidine in the presence of iodine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C1C2=C(N=CN1)SC(C(OC)=O)=C2C . The InChI representation is 1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3H,1-2H3,(H,10,11,12) . Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate” are not available, similar compounds have been synthesized via oxidative addition reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.24 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Research and Drug Design

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its core structure, a thieno[2,3-d]pyrimidine derivative, is known for its potential in creating drugs with antitumor, anti-inflammatory, and antiviral activities . Researchers utilize it to develop novel medications that can interact with biological targets, such as enzymes or receptors, to modulate their activity for therapeutic benefits.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .

Mode of Action

It has been suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound appears to influence several biochemical pathways. It has been suggested that it may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.

Result of Action

The compound has been suggested to have promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-4-5-7(11-3-12(10)8(5)13)16-6(4)9(14)15-2/h3H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCLAJTVNIHXKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331408 |

Source

|

| Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

307324-80-7 |

Source

|

| Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B379709.png)

![7-[(2-chlorobenzyl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B379712.png)

![8-(bromomethyl)-2,3-dimethyl-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B379713.png)

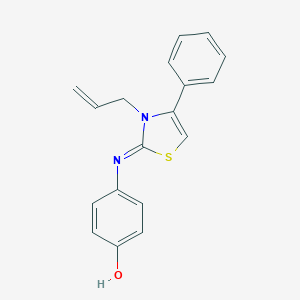

![4-[(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)amino]phenol](/img/structure/B379719.png)

![6,8-Dibromo-1H-benzo[cd]indol-2-one](/img/structure/B379721.png)

![2-Benzyl-3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379722.png)

![4-[3-tert-Butyl-4-(4-methoxy-phenyl)-3H-thiazol-(2Z)-ylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-p yrazol-3-one](/img/structure/B379726.png)

![4-[[3-Tert-butyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B379727.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B379728.png)